molecular formula C8H10 B14666346 1,2-Divinylcyclobutene CAS No. 42206-11-1

1,2-Divinylcyclobutene

Cat. No.: B14666346
CAS No.: 42206-11-1
M. Wt: 106.16 g/mol
InChI Key: JFGIMFIUFRAQNR-UHFFFAOYSA-N
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Description

Note: The term "1,2-Divinylcyclobutene" may refer to a theoretical or less-studied compound. Available literature predominantly focuses on 1,2-Divinylcyclobutane (C₈H₁₂), a saturated cyclobutane derivative with two vinyl substituents at the 1,2-positions. This article will address the latter due to its well-documented properties and relevance to the provided evidence.

1,2-Divinylcyclobutane is a strained cyclic hydrocarbon with two vinyl groups contributing to its reactivity. Its molecular formula (C₈H₁₂), molecular weight (108.18 g/mol), and stereoisomerism (cis/trans configurations) are well-characterized . The compound’s thermodynamic stability and reactivity are influenced by ring strain and substituent interactions, making it a subject of interest in organic synthesis and mechanistic studies.

Properties

CAS No.

42206-11-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2-bis(ethenyl)cyclobutene

InChI

InChI=1S/C8H10/c1-3-7-5-6-8(7)4-2/h3-4H,1-2,5-6H2

InChI Key

JFGIMFIUFRAQNR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(CC1)C=C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1,2-Divinylcyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, chlorine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Divinylcyclobutene involves its ability to undergo cycloaddition reactions , forming new cyclic structures. These reactions are facilitated by the presence of vinyl groups, which act as reactive sites for various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Key Insights :

  • Substituent Effects : Vinyl groups in 1,2-Divinylcyclobutane enhance reactivity through conjugation and participation in cycloaddition reactions, whereas phenyl groups in 1,2-Diphenylcyclobutane stabilize the molecule via resonance .
  • Thermodynamic Stability: The cis isomer of 1,2-Divinylcyclobutane has a formation enthalpy (ΔfH°gas) of 44.9 kcal/mol, indicative of moderate stability despite ring strain . No comparable data exists for 1,2-Diphenylcyclobutane, but its bulkier substituents likely reduce ring strain.
2.2. Comparison with Other Cyclobutane Derivatives
  • Ring Strain : Cyclobutane derivatives inherently possess ~26 kcal/mol of strain energy due to their square planar geometry. Cyclobutene derivatives (with a ring double bond) would exhibit even greater strain, influencing their synthetic utility .
  • Stereochemical Complexity : Both 1,2-Divinylcyclobutane and 1,2-Diphenylcyclobutane display cis/trans isomerism, but the vinyl-substituted compound’s reactivity enables dynamic stereochemical transformations under thermal or catalytic conditions .

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